molecular formula C13H16N2O4 B15231078 Methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate

Methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate

Cat. No.: B15231078
M. Wt: 264.28 g/mol
InChI Key: IWSRWSNGUTXQKM-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrolidine ring substituted with a nitrophenyl group and a carboxylate ester, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrrolidine to the aldehyde, followed by esterification with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-4-nitrophenyl)pyrrolidine
  • 1-(2-methoxy-4-nitrophenyl)pyrrolidine
  • 1-methyl-4-(4-nitrophenyl)piperazine

Uniqueness

Methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate is unique due to its combination of a nitrophenyl group and a carboxylate ester on the pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 1-methyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16N2O4/c1-14-7-11(12(8-14)13(16)19-2)9-3-5-10(6-4-9)15(17)18/h3-6,11-12H,7-8H2,1-2H3

InChI Key

IWSRWSNGUTXQKM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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